molecular formula C15H17FN4 B2371946 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine CAS No. 2034553-59-6

2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine

Cat. No.: B2371946
CAS No.: 2034553-59-6
M. Wt: 272.327
InChI Key: REJBITMUCRBFHP-UHFFFAOYSA-N
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Description

2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a piperazine moiety. The presence of the fluorophenyl group attached to the piperazine ring enhances its chemical properties and potential applications. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

This compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Piperazine derivatives are a broad class of chemical compounds with many important pharmacological properties .

Cellular Effects

Evidence suggests that Poly (ADP-ribose) polymerase (PARP) plays an important role in cancer cell signaling, chromatin regulation, and metastatic processes that involve cell survival, migration, and invasion . 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine may interact with these cellular processes.

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that this compound binds to CB 1 more selectively than cannabinoid receptor type 2, with a K value of 220 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine typically involves the reaction of 4-(4-fluorophenyl)piperazine with pyrazine derivatives. One common method includes the use of nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbon on the pyrazine ring. The reaction conditions often involve the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include N-oxides, reduced pyrazine derivatives, and substituted fluorophenyl derivatives. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
  • 1-Bis(4-fluorophenyl)methyl piperazine

Uniqueness

2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)pyrazine is unique due to its specific combination of a pyrazine ring and a fluorophenyl-substituted piperazine moiety. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its potential for diverse chemical reactions and applications in various fields highlights its versatility and importance in scientific research .

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4/c16-13-1-3-15(4-2-13)20-9-7-19(8-10-20)12-14-11-17-5-6-18-14/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJBITMUCRBFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC=CN=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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